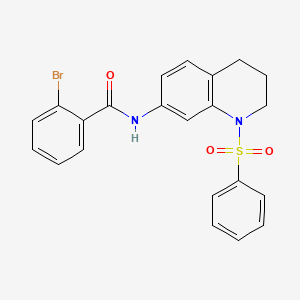

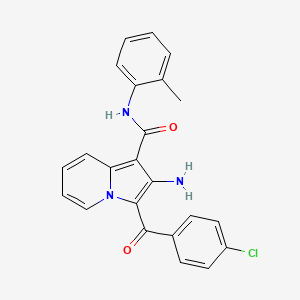

2-溴-N-(1-(苯磺酰)-1,2,3,4-四氢喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, is a structurally complex molecule that likely exhibits a range of chemical and physical properties due to its functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds similar to the target molecule has been explored in various studies. For instance, the reaction of bromoethylsulfonium salt with amino alcohols to form six- and seven-membered rings suggests a potential pathway for synthesizing the tetrahydroquinoline portion of the target molecule . Additionally, the Pummerer-type cyclization has been used to synthesize related 3-phenyl-1,2,3,4-tetrahydroisoquinoline structures, with boron trifluoride diethyl etherate enhancing the cyclization process . These methods could potentially be adapted to synthesize the tetrahydroquinoline core of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques could be applied to the target molecule to determine its solid-state structure and intermolecular interactions. The presence of bromine in the molecule suggests that halogen bonding could be an important stabilizing interaction, as observed in similar antipyrine derivatives .

Chemical Reactions Analysis

The reactivity of the target molecule can be inferred from related studies. The formation of bromonium ylides as key intermediates in the synthesis of 4-bromo-1,2-dihydroisoquinolines indicates that the bromine atom in the target molecule may participate in similar intramolecular reactions . Additionally, the presence of a benzamide group could allow for further functionalization through reactions typical of amides, such as acylation or nucleophilic substitution.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the target molecule are not discussed in the provided papers, the properties of similar compounds can provide some insights. The crystallization behavior and hydrogen bonding patterns observed in antipyrine derivatives suggest that the target molecule may also exhibit strong intermolecular hydrogen bonding, potentially affecting its melting point, solubility, and crystal packing . The presence of a phenylsulfonyl group could influence the molecule's acidity and electronic properties, as well as its potential biological activity.

科学研究应用

合成和化学行为

- 2-羟基-1,2,3,4-四氢喹啉衍生物的合成涉及与 N-(2-溴甲基苯基)苯磺酰胺的环缩合反应,得到 N-苯磺酰-2-羟基-1,2,3,4-四氢喹啉衍生物。这些衍生物的结构和立体化学是根据分析和光谱数据确定的,并且已经研究了它们的化学行为 (Croce, Cremonesi, Fontana, & Rosa, 2006)。

药理学研究

- 已经合成并研究了与四氢异喹啉-7-磺酰胺相关的四氢异喹啉-7-磺酰苯胺在体外抑制苯乙醇胺 N-甲基转移酶 (PNMT) 的能力。还探讨了磺酰胺氮原子上的酸性氢原子,揭示了分子结构-活性关系 (Blank, Krog, Weiner, & Pendleton, 1980)。

新型合成方法

- 已经开发了一种新的 1, 2, 3, 4-四氢喹啉 (TQs) 合成路线,利用 N-芳基-N-[(苯磺酰基)丙基]甲酰胺的分子内环化。该方法包括作为关键步骤的 Pummerer 反应,为 TQ 合成提供了一种高效且便捷的方法,突出了这些化合物的多功能性和潜在应用 (Toda, Sakagami, & Sano, 1999)。

生物活性

- 据报道,1-芳基磺酰基-6-(N-羟基丙烯酰胺)四氢喹啉作为有效的组蛋白脱乙酰酶 (HDAC) 抑制剂已被开发。这些化合物对前列腺癌细胞表现出细胞毒性作用,表明在癌症治疗中具有潜在的治疗应用 (Liu et al., 2015)。

新型激动剂的发现

- 描述了作为 GPR119 新型激动剂的恶二唑的发现和优化,展示了 1-(苯磺酰基)-1,2,3,4-四氢喹啉-7-基结构在新药开发中的重要性 (Wang et al., 2014)。

安全和危害

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHSWGRVYFQBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)

![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)

![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)

![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)